4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
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Overview
Description
4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyridine carboxylic acids. This compound features a pyridine ring substituted with an ethyl group, a methoxyphenylmethylsulfanyl group, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Attachment of the Methoxyphenylmethylsulfanyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenylmethylsulfanyl group is attached to the pyridine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridine-2-carboxylic acid
- 3-Ethyl-4-methylpyridine
- 4-Methoxyphenylacetic acid
Uniqueness
4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64303-93-1 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-8-9-17-14(16(18)19)15(12)21-10-11-4-6-13(20-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
MGBRNSQWQGWRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C(=O)O)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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